
2-(1,1-difluoropropyl)-1H-pyrrole
Vue d'ensemble
Description
2-(1,1-difluoropropyl)-1H-pyrrole is a synthetic organic compound that belongs to the class of heterocyclic compounds. It is a five-membered ring containing four carbon atoms and one nitrogen atom. It is a colorless liquid at room temperature and is soluble in organic solvents. It is used in a variety of applications in organic synthesis, materials science, and as a pharmaceutical intermediate.
Applications De Recherche Scientifique
Pheromone Chemistry in Cerambycidae Beetles
The compound 1-(1H–pyrrol-2-yl)-1,2-propanedione, a pyrrole derivative, is a crucial pheromone component in several species of longhorned beetles across Asia and South America. A study confirmed its identification as a pheromone component in a North American species, Dryobius sexnotatus, marking the first such discovery. This research highlights the global conserved nature of pyrrole as a pheromone motif within the Cerambycinae subfamily, spanning different continents (Diesel et al., 2017).
Neuropharmacological and Analgesic Properties
Pyrrole analogues of the analgesic drug lefetamine have been synthesized and evaluated. These compounds, bearing the 1-phenyl-2-(1H-pyrrol-1-yl)ethylamino moiety, demonstrated notable analgesic activities in mice and anti-inflammatory effects in rats. Interestingly, one compound in this series showed an analgesic effect comparable to lefetamine but was devoid of its neurotoxicity (Massa et al., 1989).
Acid-Related Disease Treatment
The compound 1-[5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine monofumarate (TAK-438) has been studied as a novel potassium-competitive acid blocker for the treatment of acid-related diseases. TAK-438 exhibits potent and long-lasting inhibitory action on gastric acid secretion, providing a potential new option for patients with acid-related diseases refractory to conventional proton pump inhibitors (Hori et al., 2010).
Environmental Impact and Health Effects
Perfluoroalkyl substances (PFAS), including certain pyrrole derivatives, are widely used in manufacturing and have been shown to accumulate in the environment, posing risks to human health. The inflammasome receptor AIM2 recognizes PFAS like perfluorooctane sulfonate (PFOS) and triggers inflammatory responses and tissue damage in multiple organs. This discovery sheds light on the mechanisms by which PFAS incite tissue inflammation and suggests AIM2 as a key pattern recognition receptor responding to these environmental pollutants (Wang et al., 2021).
Propriétés
IUPAC Name |
2-(1,1-difluoropropyl)-1H-pyrrole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9F2N/c1-2-7(8,9)6-4-3-5-10-6/h3-5,10H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJKGPMZPNJPBQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CN1)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9F2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



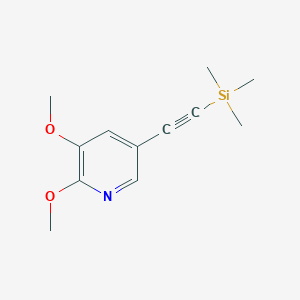
![2-(Trimethylsilyl)furo[3,2-b]pyridine-6-carbaldehyde](/img/structure/B1390484.png)
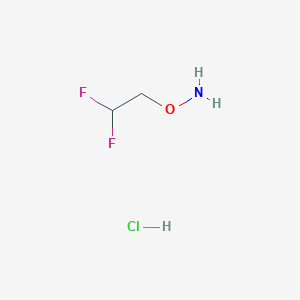
![4-Amino-1,2,4,5-tetrahydrobenzo[B]azepin-2-one](/img/structure/B1390487.png)
![Methyl 6-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate](/img/structure/B1390488.png)


![2-((R)-3-((S)-1-Ethoxy-1-oxo-4-phenylbutan-2-ylamino)-2-oxo-2,3,4,5-tetrahydro-1H-benzo[B]azepin-1-YL)acetic acid hydrochloride](/img/structure/B1390493.png)
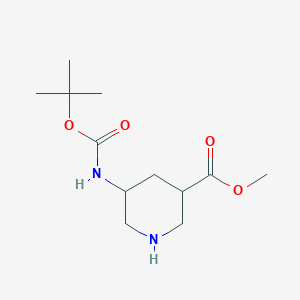
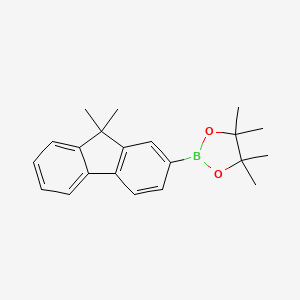
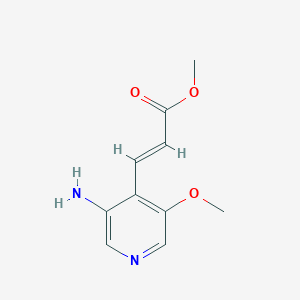

![3,7-dichloro-1-(2-propoxyethyl)pyrido[3,4-b]pyrazin-2(1H)-one](/img/structure/B1390501.png)
